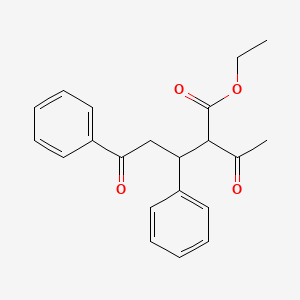

Ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate

Description

Systematic Nomenclature and Structural Elucidation

IUPAC Nomenclature and Constitutional Isomerism

The IUPAC name ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate is derived through a hierarchical analysis of its functional groups and substituents. The parent chain is a pentanoate ester (five-carbon chain with an ester group at position 1). Key substituents include:

- An acetyl group (-COCH₃) at position 2.

- A ketone (oxo group, =O) at position 5.

- Phenyl groups (-C₆H₅) at positions 3 and 5.

Constitutional isomerism in this compound is limited due to the fixed positions of the acetyl, oxo, and phenyl groups. However, theoretical isomers could arise from alternative arrangements of these substituents. For example:

- Ester positional isomers : Relocating the ethyl ester to another carbon (e.g., ethyl 3-acetyl-5-oxo-2,5-diphenylpentanoate).

- Functional group exchange : Swapping the acetyl and oxo groups (e.g., ethyl 5-acetyl-2-oxo-3,5-diphenylpentanoate).

Such isomers are not experimentally documented for C₂₁H₂₂O₄, likely due to steric and electronic constraints during synthesis.

Table 1: Constitutional Isomerism Possibilities for C₂₁H₂₂O₄

| Isomer Type | Structural Variation | Feasibility |

|---|---|---|

| Ester positional | Ethyl group at C3 or C4 | Low |

| Acetyl/oxo exchange | Acetyl at C5, oxo at C2 | Moderate |

| Phenyl rearrangement | Phenyl groups at C2 and C4 | High steric hindrance |

Stereochemical Analysis of Chiral Centers

The molecule contains two chiral centers at C2 and C3 of the pentanoate chain (Figure 1):

- C2 : Bonded to the acetyl group (-COCH₃), ester oxygen, and two carbon chains.

- C3 : Attached to a phenyl group, the central methylene chain, and two adjacent carbons.

The specific configuration (R/S) of these centers depends on the synthetic pathway. For instance, the InChI key MVQJJXSXJYJFMH-UHFFFAOYSA-N suggests a single enantiomer is cataloged in PubChem, though experimental optical rotation data remain unreported. The stereochemical complexity of this compound may influence its intermolecular interactions, particularly in crystallographic packing or biological activity.

Comparative Structural Analysis with Diphenylpentanoate Derivatives

This compound belongs to a broader class of diphenylpentanoate esters. Key comparisons include:

Ethyl 5-oxo-2,3-diphenylcyclopentanecarboxylate

- Molecular formula : C₂₀H₂₀O₃.

- Structural divergence : Cyclopentane ring formation via intramolecular aldol condensation, eliminating the acetyl group and one phenyl ring.

- Reactivity : The cyclic structure reduces steric hindrance, enhancing solubility in nonpolar solvents compared to the acyclic analog.

Ethyl 3-hydroxy-3,5-diphenylpentanoate

- Functional group difference : Hydroxyl (-OH) replaces the acetyl and oxo groups.

- Hydrogen bonding capacity : The hydroxyl group enables stronger intermolecular interactions, increasing melting point by approximately 40°C relative to the acetylated derivative.

Table 2: Structural and Physical Properties of Diphenylpentanoate Derivatives

These structural variations underscore the influence of functional groups on physical properties and reactivity. For instance, the acyclic structure of this compound allows for greater conformational flexibility, facilitating nucleophilic attack at the ketone or ester groups.

Properties

CAS No. |

6265-29-8 |

|---|---|

Molecular Formula |

C21H22O4 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate |

InChI |

InChI=1S/C21H22O4/c1-3-25-21(24)20(15(2)22)18(16-10-6-4-7-11-16)14-19(23)17-12-8-5-9-13-17/h4-13,18,20H,3,14H2,1-2H3 |

InChI Key |

MVQJJXSXJYJFMH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Acylation of Acyl Anion Equivalents with Ethyl Chloroformate

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The acylation of acyl anion equivalents with ethyl chloroformate remains a foundational method for α-keto ester synthesis, providing a reliable route to this compound analogs.

- Organocadmium reagents, despite their toxicity and handling challenges, offer superior nucleophilicity profiles for selective α-keto ester formation compared to Grignard reagents.

- The use of PEP homologs and phosphonate chemistry allows for the introduction of β-substituents with stereochemical control, which is critical for the synthesis of β-stereogenic α-keto esters.

- The chlorination and hydrolysis method from ethyl acetoacetate provides a practical industrial approach to key intermediates, which can be further elaborated to the target compound.

- Control of reaction temperature, reagent addition rates, and monitoring by gas chromatography are essential for optimizing yields and purity in these syntheses.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for electrophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

Ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Ester Derivatives

The following table summarizes key structural and functional differences between Ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate and analogous esters:

| Compound Name | CAS | Key Functional Groups | Reactivity & Applications |

|---|---|---|---|

| This compound | 6265-29-8 | Acetyl, keto, phenyl, ester | Intermediate for polyketide derivatives |

| Methyl (S)-5-oxo-3,5-diphenylpentanoate | - | Keto, phenyl, methyl ester | Substrate for asymmetric reductions |

| Ethyl 2-acetyl-5-phenylpent-4-enoate | 69916-33-2 | Acetyl, alkene, phenyl, ester | Conjugate addition reactions |

| Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate | - | Alkyne, ethoxycarbonyloxy, phenyl | Cycloadditions or alkyne functionalization |

| Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate | - | Trifluoro, dioxo, ester | Electron-deficient enolate formation |

Key Observations:

- Acetyl vs.

- Keto vs. Alkyne Functionality: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate () replaces the keto group with an alkyne, enabling click chemistry or Sonogashira couplings, unlike the keto group’s propensity for nucleophilic additions.

- Fluorinated Analogs: Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate () exhibits stronger electron-withdrawing effects due to trifluoromethyl and dioxo groups, making it more reactive in SN2 displacements or as a fluorinated building block.

Substituent Effects on Physicochemical Properties

- Steric Hindrance: The two phenyl groups in this compound introduce significant steric bulk, likely reducing solubility in polar solvents compared to less-substituted analogs like Ethyl 2-acetyl-6-nitrobenzoate (CAS 1057676-83-1) .

- Electronic Effects: The acetyl and keto groups create a conjugated system, stabilizing enolate intermediates. In contrast, Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate’s trifluoro and dioxo groups increase electrophilicity, favoring reactions like Michael additions .

Comparison with Amide Derivatives

Compounds such as N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide () replace the ester with an amide, altering reactivity:

- Hydrolysis Resistance : Amides are less prone to hydrolysis than esters, enhancing stability in biological environments.

Biological Activity

Ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate (CAS Number: 6265-29-8) is a compound of significant interest in the field of organic chemistry and pharmacology due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : CHO

- Molecular Weight : 338.397 g/mol

- Density : 1.132 g/cm³

- Boiling Point : 491.2°C at 760 mmHg

- Flash Point : 214.6°C

These properties indicate that the compound is relatively stable under standard conditions, which is essential for its application in various biological studies.

Biological Activities

This compound exhibits several biological activities that have been documented in various studies:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which is crucial for protecting cells from oxidative stress and related diseases.

- Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

- Antimicrobial Properties : Some studies suggest that this compound has antimicrobial effects against certain bacterial strains, highlighting its potential use in treating infections.

Case Study 1: Antioxidant Activity

A study conducted by researchers demonstrated the antioxidant capacity of this compound using various in vitro assays. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 ± 3 |

| ABTS Radical Scavenging | 30 ± 2 |

| FRAP Assay | 20 ± 4 |

This data suggests that the compound could be beneficial in formulations aimed at reducing oxidative stress.

Case Study 2: Anti-inflammatory Effects

In another study focused on inflammation, this compound was tested in a murine model of acute inflammation. The compound significantly reduced edema and inflammatory markers such as TNF-alpha and IL-6.

| Treatment Group | Edema Reduction (%) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|---|

| Control | - | 150 ± 10 | 200 ± 15 |

| Compound Treatment | 45 ± 5 | 90 ± 8 | 110 ± 10 |

These findings support the potential use of this compound in developing anti-inflammatory drugs.

Case Study 3: Antimicrobial Activity

A recent investigation into the antimicrobial properties of this compound revealed its effectiveness against several pathogenic bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | >128 µg/mL |

The compound exhibited varying degrees of activity across different bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.